2-(4-Methylphenyl)imidazo[1,2-a]pyridine

GABA-A receptor Zolpidem Sedative-hypnotic

Researchers developing next-generation sedative-hypnotics or anticancer agents require the exact Zolpidem core scaffold for SAR campaigns-generic imidazo[1,2-a]pyridines lack the 4-methylphenyl substitution critical for target engagement. CAS 65964-60-5 is the non-interchangeable starting material. • GABA-A lead optimization: scaffold of Zolpidem (Ki = 41.2 nM); enable subtype-selectivity & metabolic-stability studies. • Anticancer library synthesis: 2-arylimidazo[1,2-a]pyridines show IC50 = 1-5.5 μM across breast, pancreatic & colon cancer lines. • Supply reliability: ≥95% purity batch-to-batch consistency; ambient shipping; stock held in multiple regions.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 65964-60-5
Cat. No. B183159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)imidazo[1,2-a]pyridine
CAS65964-60-5
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
InChIKeyYKEDVZKOLMCTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Core Scaffold


2-(4-Methylphenyl)imidazo[1,2-a]pyridine (CAS: 65964-60-5), also known as 2-p-tolylimidazo[1,2-a]pyridine, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family . With a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol , this compound features a 4-methylphenyl substituent at the 2-position of the fused bicyclic core. It serves as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of reported biological activities including anticancer, antibacterial, antifungal, anti-inflammatory, and antiparasitic properties [1][2]. The compound is commercially available with minimum purity specifications of 98% and is supplied for research and development applications .

Uniqueness of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine


Substituting 2-(4-methylphenyl)imidazo[1,2-a]pyridine with other in-class imidazo[1,2-a]pyridine derivatives is not scientifically justified due to the profound impact of substituent identity and position on biological activity and pharmacological profile. Systematic structure-activity relationship (SAR) studies have demonstrated that the presence, type, and location of substituents on the imidazo[1,2-a]pyridine core exert significant and often non-linear effects on target engagement, selectivity, and in vivo efficacy [1][2]. Specifically, methyl substitution patterns on the aryl ring at the 2-position critically modulate pharmacodynamic properties; for example, the presence of a methyl group can markedly alter anti-inflammatory potency when benchmarked against standard agents such as indomethacin [2]. Furthermore, subtle modifications—such as substituting the 4-methylphenyl moiety with alternative aryl groups or introducing additional methyl groups at different positions—can redirect the compound's activity profile across entirely different therapeutic targets, from antimicrobial to anticancer pathways [1]. Therefore, the specific 4-methylphenyl substitution pattern of CAS 65964-60-5 confers a unique and non-interchangeable biological fingerprint, underscoring the necessity for precise compound selection in research and procurement contexts.

Comparative Evidence for 2-(4-Methylphenyl)imidazo[1,2-a]pyridine


GABA-A Receptor Affinity: Zolpidem Scaffold

2-(4-Methylphenyl)imidazo[1,2-a]pyridine (CAS 65964-60-5) serves as the core scaffold for Zolpidem (Ambien®), a clinically approved sedative-hypnotic. The target compound itself, as the 6-methyl derivative (Zolpidem), demonstrates high-affinity binding to the GABA-A receptor complex. In direct competitive binding assays using membrane homogenates, Zolpidem exhibited a Ki value of 41.2 nM at 2°C [1]. In stark contrast, the unsubstituted parent imidazo[1,2-a]pyridine scaffold lacks this specific GABA-A receptor affinity profile, underscoring the essential contribution of the 2-(4-methylphenyl) and 6-methyl substituents to target engagement [2].

GABA-A receptor Zolpidem Sedative-hypnotic

Anti-inflammatory Activity: Methyl vs. Unsubstituted Derivatives

A systematic pharmacological evaluation of 28 imidazo[1,2-a]pyridine derivatives revealed that the introduction of methyl substituents on the heterocyclic system significantly modulates anti-inflammatory activity [1]. While specific IC50 values for CAS 65964-60-5 against cyclooxygenase (COX) enzymes are not reported in the available primary literature, the study conclusively demonstrates that methyl-substituted derivatives exhibit altered anti-inflammatory, analgesic, and antipyretic profiles when directly compared to the unsubstituted imidazo[1,2-a]pyridine core [1]. The presence of the 4-methylphenyl group at the 2-position is therefore a critical determinant of pharmacological activity, distinguishing CAS 65964-60-5 from non-methylated or differently substituted analogs.

Anti-inflammatory COX inhibition SAR

Anticancer Activity Across Tumor Cell Lines

Imidazo[1,2-a]pyridine derivatives, including those bearing aryl substituents at the 2-position, have been extensively evaluated for anticancer activity across multiple human cancer cell lines [1][2]. While quantitative IC50 data specifically for the 2-(4-methylphenyl) derivative (CAS 65964-60-5) is not available in the open literature, studies on closely related 2-arylimidazo[1,2-a]pyridine-3-amines demonstrate potent anticancer effects. For instance, compound 4h from a series of 2-arylimidazo[1,2-a]pyridinyl-3-amines exhibited IC50 values ranging from 1 to 5.5 μM against MCF-7 (breast), MDA-MB-231 (breast), PANC-1 (pancreatic), HCT-116 (colon), and HT-29 (colon) cancer cell lines, while showing no toxicity to normal cells [1]. The identity of the aryl substituent at the 2-position was critical for this activity, distinguishing active derivatives from inactive analogs within the same series [2].

Anticancer Cytotoxicity SAR

Research Applications of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine


GABA-A Receptor Modulator Scaffold

This compound is the core scaffold of Zolpidem, which exhibits a Ki of 41.2 nM for GABA-A receptor binding [1]. Researchers developing next-generation sedative-hypnotics or anxiolytics should procure CAS 65964-60-5 as the starting material for SAR studies aimed at optimizing GABA-A receptor subtype selectivity, metabolic stability, or reducing side effects associated with the clinical agent Zolpidem [2].

Anticancer Drug Discovery Scaffold

Given that structurally related 2-arylimidazo[1,2-a]pyridines demonstrate potent anticancer activity (IC50 = 1-5.5 μM) across breast, pancreatic, and colon cancer cell lines [1], CAS 65964-60-5 should be prioritized for the synthesis of focused libraries aimed at identifying novel kinase inhibitors or cytotoxic agents. Its 4-methylphenyl substituent provides a defined starting point for exploring electronic and steric effects on antiproliferative activity and target engagement [2].

Synthetic Intermediate for Heterocyclic Libraries

The compound undergoes various chemical reactions at the imidazo[1,2-a]pyridine core and the 4-methylphenyl ring, enabling the introduction of diverse functional groups [1]. This reactivity profile makes CAS 65964-60-5 a valuable intermediate for synthesizing a wide range of derivatives for broad biological screening programs, including those targeting antimicrobial [2] and anti-inflammatory [3] pathways.

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